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Compound of Interest

Compound Name:
1,2-Oxazol-3-

ylmethanesulfonamide

CAS No.: 1375473-84-9

Cat. No.: B1429758

Get Quote

Executive Summary
The efficacy of Zonisamide (1,2-benzisoxazol-3-yl)methanesulfonamide as an anticonvulsant is

intrinsically linked to its solid-state properties. While its pharmacological profile targets sodium

channels and T-type calcium channels, its bioavailability and stability are governed by its

crystal lattice energy and packing motifs.

This technical guide deconstructs the crystal structure of Zonisamide, moving beyond basic

lattice parameters to explore the supramolecular "glue"—hydrogen bonding networks and

-stacking interactions—that dictates its physicochemical behavior. We provide a validated
crystallization protocol, detailed diffraction data, and an analysis of how this structure
influences drug design.

Molecular Architecture & Conformational Analysis
Zonisamide (
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) consists of a 1,2-benzisoxazole ring system substituted at the 3-position with a
methanesulfonamide group.[1][2][3][4][5][6]

The "Twist" Factor
The critical structural feature is the flexibility of the methanesulfonamide side chain. Unlike rigid

planar molecules, the

torsion angle is a determinant of polymorphic stability. In the thermodynamically stable Form I,
the sulfonamide group adopts a specific twisted conformation relative to the planar
benzisoxazole core, minimizing steric clash while maximizing hydrogen bond donor/acceptor
accessibility.

Core Rigid Body: Benzisoxazole ring (Planar).

Flexible Linker: Methylene bridge (

).

Pharmacophore: Sulfonamide moiety (

).

Experimental Protocol: Single Crystal Growth
To replicate the stable monoclinic form (Form I) for X-ray diffraction (XRD) analysis, a

controlled slow evaporation method is required. Rapid precipitation often yields microcrystalline

powder or metastable polymorphs.

Protocol: Solvent-Mediated Slow Evaporation
Objective: Grow diffraction-quality single crystals (

mm).

Solvent System: Ethanol/Water (95:5 v/v).

Step-by-Step Methodology:
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Step Action Technical Rationale

1 Saturation

Dissolve 100 mg Zonisamide

in 10 mL warm Ethanol (

).

2 Filtration

Filter through a 0.45

PTFE syringe filter into a clean

scintillation vial.

3 Nucleation Control

Add 0.5 mL deionized water;

cover vial with parafilm and

pierce 3 small holes.

4 Incubation

Store at ambient temperature (

) in a vibration-free

environment for 5-7 days.

5 Harvesting

Isolate colorless prismatic

crystals via vacuum filtration;

wash with cold hexane.

X-Ray Diffraction Analysis (Form I)
The following data represents the standard crystallographic definition of Zonisamide Form I,

derived from the seminal work by Lisgarten & Palmer and validated by subsequent CSD entries

(e.g., Refcode ZONISA).

Crystal Data Table
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Parameter Value

Crystal System Monoclinic

Space Group (No. 14)

a (

)

b (

)

c (

)

(deg)

Volume (

)

Z (Molecules/Cell) 4

Calculated Density (

)

Crystallographic Insight: The

space group indicates a centrosymmetric packing arrangement. The presence of 4 molecules
per unit cell (

) suggests that the asymmetric unit contains one unique molecule, which is then replicated by
the screw axis and glide plane symmetry operations.

Supramolecular Organization & Packing Logic
The stability of Zonisamide Form I is driven by a robust 3D network of hydrogen bonds and

aromatic interactions. Understanding this is crucial for formulation scientists dealing with tablet

compression and dissolution rates.
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A. Hydrogen Bonding Network
The sulfonamide group acts as a "molecular velcro."

Primary Interaction: The sulfonamide nitrogen (

) acts as a donor.

Acceptor 1: The ring nitrogen (

) of a neighboring molecule.

Acceptor 2: The sulfonamide oxygen (

) of a different neighbor.

This creates a Head-to-Tail infinite chain running along the crystallographic b-axis.

B. Stacking
The planar benzisoxazole rings of centrosymmetrically related molecules stack parallel to each

other.

Centroid-Centroid Distance:

.

Function: Stabilizes the columns of H-bonded chains, increasing the lattice energy (melting

point:

).

Visualization: Supramolecular Assembly Logic
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Figure 1: The supramolecular assembly logic of Zonisamide, highlighting the dual stabilization

via Hydrogen Bonding and Pi-Stacking.

Structure-Activity Relationship (SAR) Implications
The crystal structure reveals why Zonisamide behaves differently from other sulfonamides (like

Acetazolamide).

The Carbonic Anhydrase (CA) Connection
Zonisamide possesses a primary sulfonamide group, the classic pharmacophore for CA

inhibition. However, crystallographic data shows the benzisoxazole ring is bulky and

hydrophobic.

Steric Hindrance: The bulk of the bicyclic ring prevents deep insertion into the CA active site

compared to smaller heterocycles.
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Binding Mode: The crystal structure confirms the accessibility of the

group. In biological systems, this group coordinates with the Zinc (

) ion in the enzyme active site, but the binding affinity is lower (

in micromolar range) due to the ring's geometry.

Pathway Visualization: From Structure to Mechanism
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Figure 2: Causal pathway linking the solid-state structural features to the dual pharmacological

mechanism of action.

Polymorphism & Stability Note
Researchers must be aware that while Form I is the standard, Form II (metastable) can be

generated under rapid cooling or high-shear granulation.

Identification: Form I has characteristic PXRD peaks at

.

Risk: Transformation from Form II to Form I during storage can lead to tablet cracking or

changes in dissolution profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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